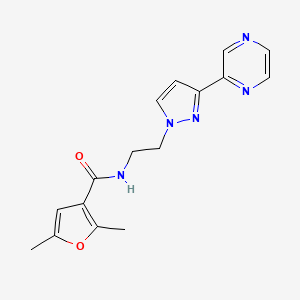

![molecular formula C20H19ClFN3O B2443697 6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one CAS No. 1022505-60-7](/img/structure/B2443697.png)

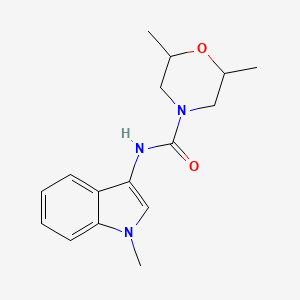

6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a benzodiazepine derivative. Benzodiazepines are a class of drugs that have a wide range of uses, including as sedatives, hypnotics, anxiolytics, anticonvulsants, muscle relaxants, and amnesic agents .

Synthesis Analysis

The synthesis of benzodiazepine derivatives like this compound can be achieved using isocyanide reagents. This methodology allows for the preparation of imidazobenzodiazepine intermediates via an improved process . Two methods have been described for the synthesis of midazolam, a related benzodiazepine, and its analogues. The first method uses tosylmethyl isocyanide (Tos-MIC), and the second method uses ethyl isocyanoacetate .Molecular Structure Analysis

The molecular structure of this compound was identified using various spectroscopic techniques such as liquid chromatography–quadrupole time-of-flight-mass spectrometry (LC–QTOF-MS), gas chromatography–mass spectrometry (GC–MS), and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions, leading to the formation of imidazobenzodiazepine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques such as LC–QTOF-MS, GC–MS, and NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Some compounds with a similar structure, such as 1,3,5-triazine derivatives, have been investigated for their antimicrobial activity . These compounds exhibit antimicrobial, antimalarial, anti-cancer, and anti-viral activities . It’s possible that MFCD00245655 could have similar properties, but further research would be needed to confirm this.

Synthesis of Midazolam and Its Analogues

Midazolam, an imidazobenzodiazepine, is a medicinal compound that has various pharmacological properties such as anesthetic, sedative, hypnotic, anticonvulsant, muscle relaxant, and anxiolytic activities . The synthesis of midazolam and its analogues has been described using isocyanide reagents in satisfactory yield . Given the structural similarity, MFCD00245655 might also be used in the synthesis of midazolam and its analogues.

Research into CNS Disturbances

1,4-Benzodiazepines and their derivatives, including imidazobenzodiazepines like midazolam, have shown sufficient biological and pharmacological activity to serve as a versatile drug for the treatment of CNS disturbances . Given the structural similarity, MFCD00245655 might also have potential applications in this area.

Preparation of Other Fused Ring Systems

1,4-Benzodiazepines are useful intermediates for the preparation of other fused ring systems such as triazolo, imidazo, oxazino, or furano-benzodiazepines . Given the structural similarity, MFCD00245655 might also be used as an intermediate in the synthesis of these compounds.

Wirkmechanismus

The mechanism of action of benzodiazepines involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This is achieved by enhancing the GABA-induced increase in chloride ion conductance, leading to hyperpolarization of neuronal membranes and inhibition of neuronal firing .

Safety and Hazards

Zukünftige Richtungen

The future directions in the study of this compound and other benzodiazepines involve the development of improved and scalable methods for their synthesis. This would allow for the production of these compounds on a larger scale for potential therapeutic applications . Additionally, more research is needed to thoroughly describe the pharmacology and toxicology of these compounds .

Eigenschaften

IUPAC Name |

6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O/c1-20(2)9-14-17(15(26)10-20)18(16-11(21)5-3-6-12(16)22)25-19-13(24-14)7-4-8-23-19/h3-8,18,24H,9-10H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIBEWSPFWNQSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=C(C=CC=C4Cl)F)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

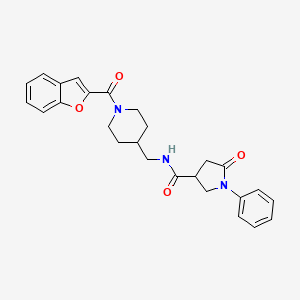

![Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate](/img/structure/B2443614.png)

![2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2443618.png)

![N-{4-[(Methylamino)methyl]phenyl}acetamide](/img/structure/B2443621.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2443626.png)

![N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2443627.png)

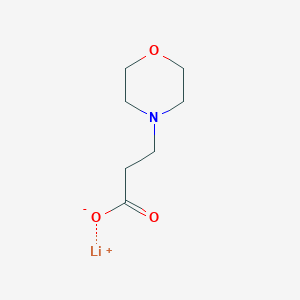

![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2443630.png)

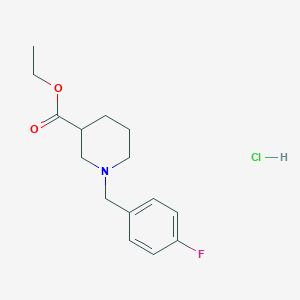

![N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2443632.png)

![1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2443636.png)